Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C44H70O17 |

|---|---|

Poids moléculaire |

871.0 g/mol |

Nom IUPAC |

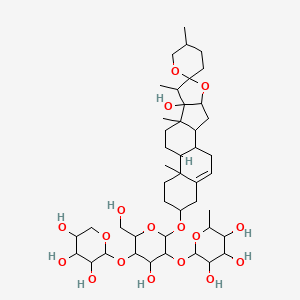

2-[4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |

Clé InChI |

MXFOMMHAIRXMFQ-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside: Natural Sources, Isolation, and Biological Significance

Abstract

This technical guide provides an in-depth exploration of the steroidal saponin, (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its natural origins, detailed methodologies for its extraction and purification, and a summary of the known biological activities associated with its source plants. While specific data for this particular glycoside is emerging, this guide synthesizes current knowledge on related compounds from its primary natural sources to provide a foundational understanding for future research and development.

Introduction to (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a steroidal saponin, a class of naturally occurring glycosides characterized by a steroid aglycone linked to one or more sugar moieties. The intricate structure of these molecules contributes to a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and pharmacology. The core structure of this compound is a spirostane skeleton, a defining feature of many bioactive saponins. This guide will focus on its natural sources and the scientific methodologies for its study.

Natural Sources and Distribution

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside has been identified in select species of the Liliaceae family, renowned for their rich content of steroidal saponins.

Primary Botanical Sources

The principal natural sources of this compound are:

-

Ophiopogon japonicus (Dwarf Lilyturf, Mondo Grass): This perennial herb is a well-documented source of a variety of steroidal saponins. The roots and tubers of Ophiopogon japonicus are the primary plant parts utilized for the isolation of these compounds.

-

Paris polyphylla (Love Apple, Satuwa): This species is another significant source of steroidal saponins. The rhizomes of Paris polyphylla are particularly rich in these bioactive molecules.

Geographical Distribution

-

Ophiopogon japonicus is native to East Asia and can be found in countries such as China, Japan, Korea, Vietnam, and the Philippines.[1] It typically grows in damp, shady woodlands, forests, and along slopes at elevations ranging from 200 to 2800 meters.[1][2]

-

Paris polyphylla has a broader distribution across Asia, including the Himalayan region, China, the Indian subcontinent, and Indochina.[3][4] It thrives in moist, temperate forests, often under the canopy of deciduous trees, at altitudes between 1800 and 3300 meters.[4][5]

Extraction and Purification Protocols

The isolation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside from its natural sources involves a multi-step process designed to efficiently extract and purify the compound from a complex plant matrix. The causality behind these experimental choices lies in the physicochemical properties of steroidal saponins, which are moderately polar and susceptible to degradation under harsh conditions.

General Workflow

The overall process can be visualized as a sequential refinement, from crude plant material to a highly purified compound.

Caption: General workflow for the extraction and purification of steroidal saponins.

Detailed Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This traditional method is widely employed for the extraction of saponins from plant materials.

-

Plant Material Preparation:

-

Harvest fresh rhizomes of Paris polyphylla or roots of Ophiopogon japonicus.

-

Thoroughly wash the plant material to remove soil and debris.

-

Dry the material in a well-ventilated area or a drying oven at a controlled temperature (e.g., 60°C) to a constant weight.

-

Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

-

-

Extraction:

-

Defat the powdered plant material using a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar compounds.

-

Submerge the defatted powder in 70% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).

-

Perform reflux extraction at approximately 80°C for 2-3 hours. Repeat this step three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts from all repetitions.

-

-

Preliminary Purification:

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition it sequentially with n-butanol. The saponins will preferentially migrate to the n-butanol phase.

-

Collect the n-butanol fraction and concentrate it to dryness to yield the total saponin extract.

-

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE is a more modern and efficient method for saponin extraction.

-

Plant Material Preparation: Follow the same preparation steps as in Protocol 1.

-

Optimized Microwave-Assisted Extraction:

-

Place the powdered plant material in an extraction vessel.

-

Add the extraction solvent. A two-phase solvent system of n-heptane/n-butanol/acetonitrile/water (10:19:6:20, v/v/v/v) has been reported for Paris polyphylla.

-

Set the microwave parameters. Optimized conditions can include a microwave power of 500 W, an irradiation time of 15 minutes, and an extraction temperature of 70°C, with a liquid-to-solid ratio of 20:1 (mL/g).

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Purification of Total Saponin Extract

The crude saponin extract requires further purification to isolate individual compounds.

-

Macroporous Resin Chromatography:

-

Dissolve the crude saponin extract in an appropriate solvent.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., D101 resin).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the saponins with a gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

-

Collect fractions and monitor the saponin content using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched saponin fractions using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Detection can be performed using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like saponins.

-

Chemical Characterization

The structural elucidation and confirmation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside rely on a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| HPLC-ELSD | Purity assessment and quantification | A single major peak under optimized chromatographic conditions. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | An [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular formula C₄₄H₇₀O₁₇. Fragmentation patterns can confirm the loss of the glucose moiety. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H, ¹³C, COSY, HMQC, HMBC) | Characteristic signals for the spirostane skeleton, including the anomeric proton and carbon of the glucopyranosyl unit. |

Biological Activities and Therapeutic Potential

The biological activities of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside have not been extensively studied as an isolated compound. However, the crude extracts and other purified saponins from Ophiopogon japonicus and Paris polyphylla have demonstrated a wide range of pharmacological effects. These activities provide a strong rationale for the further investigation of the specific contributions of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.

Known Activities of Saponins from Source Plants

-

Anticancer Activity: Steroidal saponins from Paris polyphylla, such as polyphyllin D, have shown significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects: Extracts from both Ophiopogon japonicus and Paris polyphylla have demonstrated anti-inflammatory properties.[8][9] Saponins from these plants can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

-

Cardioprotective Effects: Saponin extracts from Ophiopogon japonicus have been shown to ameliorate doxorubicin-induced chronic heart failure in animal models by inhibiting oxidative stress and inflammatory responses.[10]

-

Immunomodulatory Activity: Saponins from Ophiopogon japonicus have been found to possess immunoregulatory activities, including the activation of macrophages.

-

Antioxidant Properties: The saponin-rich extracts from the source plants exhibit antioxidant activities, which can contribute to their protective effects against various diseases.[8]

The potential biological activities of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside can be inferred to be within this spectrum, warranting dedicated studies to elucidate its specific pharmacological profile.

References

- 1. grokipedia.com [grokipedia.com]

- 2. pfaf.org [pfaf.org]

- 3. Paris polyphylla - Wikipedia [en.wikipedia.org]

- 4. nepjol.info [nepjol.info]

- 5. jicahpforestryproject.com [jicahpforestryproject.com]

- 6. Ophiopogon japonicus - Wikipedia [en.wikipedia.org]

- 7. Ophiopogon japonicus (Thunb.) Ker Gawl. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 8. Studies on Vegetative and Reproductive Ecology of Paris polyphylla Smith: A Vulnerable Medicinal Plant [scirp.org]

- 9. Ophiopogon japonicus - Plant Finder [missouribotanicalgarden.org]

- 10. Determination of Structure and Cytotoxicity of Ten Undescribed Steroidal Glycosides from Allium cristophii × A. macleanii ‘Globemaster’ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside and Related Steroidal Saponins from Ophiopogon japonicus

This technical guide provides a comprehensive overview of the steroidal saponin (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a natural product isolated from the roots of Ophiopogon japonicus. While specific research on this individual compound is limited, this document synthesizes the current understanding of its chemical nature and the well-documented biological activities of the broader class of steroidal saponins found in this medicinally important plant. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these natural compounds.

Nomenclature and Chemical Identity

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a steroidal glycoside, a class of compounds characterized by a steroid aglycone linked to a sugar moiety. The systematic name provides key structural information:

-

(3beta,25R)-spirost-5-en : This denotes the core steroidal structure, a spirostan skeleton with a double bond at the 5th position and specific stereochemistry at carbons 3 and 25.

-

-17-hydroxy : A hydroxyl group is attached at the 17th position of the steroid nucleus.

-

-3-yl glucopyranoside : A glucose molecule (in its pyranose form) is attached at the 3rd position of the steroid.

Synonyms and Identifiers

For clarity and comprehensive literature searching, a list of known synonyms and identifiers is provided below. The lack of a dedicated PubChem entry for the CAS number 84914-58-9 indicates that this specific compound is not yet extensively cataloged in major chemical databases, highlighting a gap in the current scientific literature.

| Identifier | Value | Source |

| Primary Name | (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside | N/A |

| Systematic Name | Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 84914-58-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₄₄H₇₀O₁₇ | --INVALID-LINK-- |

| Molecular Weight | 871.02 g/mol | --INVALID-LINK-- |

Natural Source and Biosynthesis

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a naturally occurring compound found in the roots of Ophiopogon japonicus (Liliaceae family), a perennial herb used extensively in traditional Chinese medicine. --INVALID-LINK--, --INVALID-LINK-- Steroidal saponins in plants are synthesized via the mevalonate pathway, starting from acetyl-CoA. A series of enzymatic reactions leads to the formation of the steroidal backbone, which is then further modified by hydroxylation and glycosylation to produce the diverse range of saponins observed in nature.

Biological Activities and Therapeutic Potential of Ophiopogon japonicus Saponins

Cytotoxic and Anti-Cancer Activity

Steroidal saponins are well-documented for their cytotoxic effects against various cancer cell lines. --INVALID-LINK-- Studies on saponins isolated from Ophiopogon japonicus have demonstrated significant cytotoxic activity. --INVALID-LINK-- The primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells.

Mechanism of Action: Induction of Apoptosis

Steroidal saponins can trigger apoptosis through multiple cellular pathways:

-

Mitochondrial (Intrinsic) Pathway : They can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This activates a cascade of caspase enzymes (caspase-9 and caspase-3), which execute the apoptotic process.

-

PI3K/Akt Signaling Pathway : Some steroidal saponins have been shown to inhibit the PI3K/Akt signaling pathway, which is a key survival pathway in many cancers. --INVALID-LINK-- Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis.

Caption: Proposed mechanism of steroidal saponin-induced apoptosis.

Anti-Inflammatory Activity

Extracts of Ophiopogon japonicus rich in steroidal saponins have demonstrated significant anti-inflammatory properties. --INVALID-LINK-- These effects are attributed to the modulation of key inflammatory pathways.

Mechanism of Action: Modulation of Inflammatory Pathways

Steroidal saponins can suppress inflammation by:

-

Inhibition of NF-κB Pathway : The transcription factor NF-κB is a master regulator of inflammation. Steroidal saponins can prevent its activation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. --INVALID-LINK--

-

Modulation of MAPK Pathways : Mitogen-activated protein kinases (MAPKs) are also crucial in the inflammatory response. Saponins can modulate the phosphorylation of MAPKs, leading to a downstream reduction in inflammatory mediators. --INVALID-LINK--

Caption: Anti-inflammatory mechanism of steroidal saponins.

Cardioprotective Effects

Steroidal saponins from Ophiopogon japonicus have shown promise in protecting the cardiovascular system. --INVALID-LINK-- An extract rich in these saponins was found to ameliorate doxorubicin-induced chronic heart failure in animal models. --INVALID-LINK--

Mechanism of Action: Cardioprotection

The cardioprotective effects are likely multifactorial and include:

-

Antioxidant Activity : Saponins can reduce oxidative stress in cardiac tissues by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). --INVALID-LINK--

-

Anti-inflammatory Effects : As mentioned previously, the suppression of inflammatory cytokines can reduce inflammation-mediated damage to the heart. --INVALID-LINK--

-

Modulation of Apoptosis : By inhibiting apoptosis in cardiomyocytes, saponins can help preserve cardiac tissue and function.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and characterization of steroidal saponins from Ophiopogon japonicus, based on established methodologies in the field.

Extraction and Preliminary Isolation

-

Plant Material Preparation : The roots of Ophiopogon japonicus are washed, dried, and ground into a coarse powder.

-

Solvent Extraction : The powdered material is extracted with a polar solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is usually repeated multiple times to ensure complete extraction.

-

Solvent Partitioning : The crude extract is concentrated and then partitioned between water and a series of organic solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The steroidal saponins are typically enriched in the n-butanol fraction.

Caption: General workflow for saponin extraction.

Chromatographic Purification

-

Column Chromatography : The n-butanol fraction is subjected to column chromatography on silica gel or a macroporous resin, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Preparative HPLC : Fractions containing saponins are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual compounds.

Structural Characterization

The structure of the isolated saponins is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the saponin, which provides information about the aglycone and the sugar sequence. --INVALID-LINK--

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete structure of the aglycone and the sugar moieties, as well as the linkage between them. --INVALID-LINK--

Future Directions and Conclusion

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a representative of the diverse and biologically active steroidal saponins found in Ophiopogon japonicus. While the broader class of these compounds exhibits significant cytotoxic, anti-inflammatory, and cardioprotective properties, further research is needed to isolate and characterize this specific molecule and evaluate its individual pharmacological profile. Such studies would contribute to a better understanding of the structure-activity relationships of steroidal saponins and could lead to the development of new therapeutic agents. The lack of detailed information on this particular compound presents an opportunity for novel research in the field of natural product chemistry and drug discovery.

The Pharmacological Potential of Spirostanol Glycosides from Ophiopogon japonicus: A Technical Guide for Researchers

Executive Summary

Ophiopogon japonicus (Thunb.) Ker Gawl., commonly known as Maidong, is a cornerstone of traditional East Asian medicine, revered for its wide-ranging therapeutic properties.[1] Modern phytochemical research has identified spirostanol glycosides, a class of steroidal saponins, as primary drivers of its pharmacological activity.[2] These complex molecules have demonstrated significant potential in several key areas of therapeutic interest, including oncology, inflammatory disorders, and cardiovascular disease. This guide provides an in-depth technical overview of the biological activities of these compounds, focusing on their mechanisms of action and providing validated, step-by-step protocols for their isolation and functional evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a robust framework for advancing the study of these promising natural products.

Introduction: Unveiling the Bioactive Core of Ophiopogon japonicus

The Botanical and Ethnomedicinal Heritage

Ophiopogon japonicus is a perennial herb belonging to the Liliaceae family, with its roots, Ophiopogonis Radix, being the primary component used in traditional medicine.[1] Historically, it has been prescribed to nourish 'yin', moisten the lungs, and clear heart 'fire', translating to modern applications for respiratory, cardiovascular, and gastrointestinal ailments.[1] The plant's rich ethnobotanical history provides the foundational rationale for its investigation as a source of novel therapeutic agents.

Spirostanol Glycosides: The Molecular Powerhouse

The therapeutic efficacy of O. japonicus is largely attributed to its unique phytochemical profile, which includes homoisoflavonoids, polysaccharides, and, most notably, steroidal saponins.[3] Among these, spirostanol glycosides are a dominant and structurally diverse group of compounds. These molecules consist of a C27 steroidal aglycone, known as the sapogenin (e.g., ruscogenin), linked to one or more sugar moieties. It is the intricate interplay between the steroidal core and the glycan chains that dictates their biological specificity and potency. Prominent examples that will be discussed in this guide include Ophiopogonin D and Ruscogenin, which have been subjects of extensive pharmacological research.[4][5]

Isolation and Purification of Spirostanol Glycosides: A Workflow

The successful investigation of spirostanol glycosides hinges on their effective isolation from the complex matrix of the plant's roots. The causality behind the chosen multi-step protocol is to systematically reduce complexity and enrich the target compounds based on their physicochemical properties, primarily polarity.

General Isolation Workflow

The following diagram outlines the standard workflow for isolating spirostanol glycosides from the powdered rhizomes of O. japonicus.

References

- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel steroidal glycoside, ophiofurospiside A from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ruscogenin Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside

This guide provides a comprehensive overview of the putative mechanism of action of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a steroidal saponin isolated from the roots of Ophiopogon japonicus.[1][2] While direct, in-depth studies on this specific molecule are limited, this document synthesizes the current understanding of its biological activities by examining the well-documented effects of structurally related steroidal saponins from the same plant source. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Introduction to (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a naturally occurring steroidal saponin.[1][2] Structurally, it consists of a hydrophobic steroid aglycone (sapogenin) and a hydrophilic sugar moiety, a glucopyranoside, attached at the C-3 position. This amphipathic nature is a hallmark of saponins and is central to their biological activities. The primary source of this compound is the tuberous root of Ophiopogon japonicus, a plant with a long history of use in traditional medicine for treating inflammatory conditions and other ailments.[3]

Postulated Mechanisms of Action

Based on the activities of related steroidal saponins from Ophiopogon japonicus, the mechanism of action of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is likely multifaceted, primarily revolving around anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

Steroidal glycosides from Ophiopogon japonicus have demonstrated significant anti-inflammatory properties.[4] A key proposed mechanism is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

Causality of Experimental Approach: To investigate the anti-inflammatory effects of a compound like (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a common starting point is to use an in vitro model of inflammation. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a standard model. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By treating these cells with the compound and then stimulating with LPS, researchers can assess its ability to suppress the inflammatory response.

dot

Caption: Postulated inhibition of the NF-κB signaling pathway.

Anti-cancer Activity

Various steroidal saponins from Ophiopogon japonicus have exhibited cytotoxic effects against cancer cell lines.[6][7] The anti-cancer mechanism is thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Saponins from Ophiopogon japonicus have been shown to induce apoptosis in cancer cells.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

dot

Caption: Proposed intrinsic pathway of apoptosis induction.

In addition to apoptosis, steroidal saponins can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from dividing and replicating. The arrest can occur at different phases of the cell cycle (G1, S, G2, or M), often through the modulation of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the compound on cancer cells.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with increasing concentrations of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis.

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the compound on key signaling proteins.

Protocol:

-

Cell Culture and Treatment: Treat cells with the compound as described above.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-NF-κB, Bcl-2, Bax, Caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

dot

Caption: A generalized workflow for in vitro mechanistic studies.

Summary of Quantitative Data

| Assay | Endpoint | Expected Outcome with (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside |

| Cell Viability (MTT) | IC50 (µM) | Dose- and time-dependent decrease in cell viability |

| Apoptosis (Annexin V/PI) | Percentage of apoptotic cells | Significant increase in early and late apoptotic cell populations |

| Western Blot | Relative protein expression levels | - Decreased p-IKK, IκBα, p-NF-κB, Bcl-2- Increased Bax, cleaved Caspase-3 |

Conclusion and Future Directions

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a promising natural product with potential therapeutic applications in inflammatory diseases and cancer. The proposed mechanisms of action, based on evidence from related steroidal saponins, involve the modulation of key cellular signaling pathways such as NF-κB and the induction of apoptosis.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies specifically on the purified compound. Identifying its direct molecular targets will be crucial for a complete understanding of its pharmacological effects and for its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New steroidal glycosides from the fibrous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a naturally occurring steroidal saponin. Sourced from the roots of Ophiopogon japonicus, this molecule is of significant interest in phytochemical and pharmacological research. This document delves into its structural characterization, physicochemical parameters, and essential experimental protocols, offering a valuable resource for its study and application.

Chemical Identity and Structure

(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a steroidal glycoside, a class of compounds characterized by a steroidal aglycone linked to a sugar moiety. The core structure is a spirostane skeleton, a defining feature of many bioactive saponins.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | (3beta,25R)-17-hydroxyspirost-5-en-3-yl beta-D-glucopyranoside |

| CAS Number | 84914-58-9[1][2][3] |

| Molecular Formula | C₄₄H₇₀O₁₇[1][3] |

| Molecular Weight | 871.02 g/mol [1][3] |

The molecular structure consists of a tetracyclic steroid core with a spiroketal side chain, characteristic of the (25R)-spirostane series. A hydroxyl group is present at the C-17 position, and a beta-D-glucopyranoside unit is attached at the C-3 position via a glycosidic bond.

Physicochemical Properties

The physicochemical properties of this saponin are dictated by its amphipathic nature, with a lipophilic steroidal aglycone and a hydrophilic sugar moiety.

Table 2: Physical and Chemical Properties

| Property | Description |

| Appearance | Typically a white to off-white powder.[4] |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol; poorly soluble in water and non-polar organic solvents.[4] |

| Melting Point | Not experimentally determined for this specific compound. A related, more complex furostanol saponin has a reported melting point of 190-192 °C.[5] |

| Stability | Generally stable under standard laboratory conditions but is sensitive to extreme pH levels. The glycosidic linkage is susceptible to acid hydrolysis. |

Spectroscopic Characterization

The structural elucidation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (in CD₃OD)

| Aglycone Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~3.5 (m) | ~78 |

| H-6 | ~5.3 (br d) | ~122 |

| H-16 | ~4.4 (m) | ~81 |

| Me-18 | ~0.8 (s) | ~16 |

| Me-19 | ~1.0 (s) | ~19 |

| Me-21 | ~0.9 (d) | ~15 |

| Me-27 | ~0.8 (d) | ~17 |

| Glucopyranoside Moiety | ||

| H-1' | ~4.3 (d) | ~102 |

| H-2' to H-6' | 3.2 - 3.9 (m) | 62 - 77 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of steroidal saponins. The expected fragmentation would involve the cleavage of the glycosidic bond, yielding ions corresponding to the aglycone and the sugar moiety.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for hydroxyl groups (broad band around 3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), C=C stretching of the double bond in the steroid nucleus (~1650 cm⁻¹), and C-O stretching of the glycosidic linkage and hydroxyl groups (1000-1200 cm⁻¹).

Experimental Protocols

The following sections outline generalized protocols for the isolation and characterization of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.

Isolation from Ophiopogon japonicus

The isolation of this saponin from its natural source involves extraction followed by chromatographic purification.

References

- 1. 84914-58-9[Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]

- 2. This compound | TargetMol [targetmol.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Buy (3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside (EVT-8394940) [evitachem.com]

- 5. beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1->4))- | C51H84O22 | CID 500375 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of Healing: A Technical Guide to the Biosynthesis of Steroidal Saponins in Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

The tuberous root of Ophiopogon japonicus (Thunb.) Ker-Gawl, known as "Maidong" in traditional Chinese medicine, is a reservoir of bioactive steroidal saponins with a wide array of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer effects.[1] Understanding the intricate biosynthetic pathways that lead to the production of these valuable secondary metabolites is paramount for their targeted synthesis, metabolic engineering, and the development of novel therapeutics. This guide provides an in-depth exploration of the biosynthesis of steroidal saponins in O. japonicus, integrating current knowledge from transcriptomics, metabolomics, and enzymology to offer a comprehensive resource for the scientific community.

The Foundational Blueprint: From Cholesterol to Steroidal Aglycones

The journey of steroidal saponin biosynthesis begins with the ubiquitous precursor, cholesterol, which is synthesized via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2][3] While the initial steps leading to cholesterol are well-conserved across the plant kingdom, the subsequent modifications of the sterol backbone are what define the unique chemical diversity of saponins in O. japonicus.

The core of this transformation is orchestrated by a series of oxidation, hydroxylation, and glycosylation reactions, primarily catalyzed by two key enzyme families: Cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).[2][4][5]

The Role of Cytochrome P450s: Sculpting the Aglycone Core

Cytochrome P450s are a superfamily of heme-containing enzymes that play a crucial role in the oxidative modification of various endogenous and exogenous compounds. In the context of steroidal saponin biosynthesis, CYP450s are responsible for the hydroxylation and oxidation of the cholesterol skeleton, leading to the formation of diverse steroidal aglycones, also known as sapogenins.[2][6][7]

Transcriptomic analyses of O. japonicus have revealed the differential expression of numerous CYP450 genes, suggesting their involvement in saponin biosynthesis.[8] While the specific functions of many of these CYP450s in O. japonicus are still under investigation, studies in other saponin-producing plants have provided valuable insights into their catalytic mechanisms.[6][7] For instance, specific CYP450s have been shown to catalyze the hydroxylation of the sterol side chain, a critical step in the formation of the spirostanol and furostanol skeletons characteristic of many O. japonicus saponins.[1][9][10]

Causality in Experimental Choices: The identification of candidate CYP450 genes often relies on comparative transcriptomics, where the expression profiles of genes in high-saponin-producing tissues are compared with those in low-producing tissues.[11][12] This approach allows researchers to pinpoint specific CYP450s that are co-expressed with other known saponin biosynthesis genes, providing strong correlational evidence for their involvement. Subsequent functional characterization, typically involving heterologous expression in yeast or Nicotiana benthamiana followed by enzymatic assays, is then required to confirm their precise catalytic activity.

UDP-Glycosyltransferases: The Architects of Glycosidic Diversity

The remarkable structural diversity and bioactivity of steroidal saponins are largely attributed to the glycosylation of the aglycone backbone. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin.[5][13][14][15]

The attachment of different sugar units at various positions on the aglycone results in a vast array of saponin structures, each with potentially unique pharmacological properties.[16][17][18] Transcriptomic studies in O. japonicus and related species have identified numerous UGTs that are likely involved in the glycosylation of steroidal saponins.[8][12][19] The functional characterization of these UGTs is an active area of research, with the goal of elucidating the specific sugar transfer reactions they catalyze.[15][20]

Self-Validating Systems in Protocol Design: A robust experimental workflow for characterizing UGTs involves incubating a recombinant UGT enzyme with a specific steroidal aglycone and a panel of UDP-sugar donors. The reaction products are then analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the newly formed glycosides.[21][22] This in vitro approach provides direct evidence of the UGT's substrate specificity and regioselectivity, thereby validating its role in the biosynthetic pathway.

Elucidating the Pathway: A Multi-Omics Approach

The integration of transcriptomics and metabolomics has revolutionized the study of plant secondary metabolism.[8][23][24] By simultaneously profiling the expression of genes and the accumulation of metabolites, researchers can construct a comprehensive picture of the biosynthetic pathways and their regulation.

In O. japonicus, this integrated approach has been instrumental in identifying candidate genes encoding key enzymes in the steroidal saponin biosynthetic pathway.[8] For example, studies have shown a positive correlation between the expression of specific CYP450 and UGT genes and the accumulation of certain steroidal saponins in different tissues or under various environmental conditions.[8][23]

Quantitative Data Summary: Candidate Genes in O. japonicus Saponin Biosynthesis

| Gene Family | Number of Identified Candidate Genes (from transcriptomic studies) | Putative Function | Reference |

| Cytochrome P450s (CYP450s) | >20 | Hydroxylation and oxidation of the sterol backbone | [8] |

| UDP-glycosyltransferases (UGTs) | >40 | Glycosylation of the steroidal aglycone | [8][12][19] |

Visualizing the Biosynthetic Machinery

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the proposed biosynthetic pathway of steroidal saponins in O. japonicus and a typical experimental workflow for enzyme characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated transcriptome and metabolome analysis provide insights into the mechanism of saponin biosynthesis and its role in alleviating cadmium-induced oxidative damage in Ophiopogon japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroidal saponins from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative transcriptomic analysis provides insights into the regulation of root-specific saponin production in Panax japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | RNA-seq Transcriptome Analysis of Panax japonicus, and Its Comparison with Other Panax Species to Identify Potential Genes Involved in the Saponins Biosynthesis [frontiersin.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. New neuritogenic steroidal saponin from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of (3β,25R)-17-Hydroxyspirost-5-en-3-yl β-D-glucopyranoside

Abstract: The structural elucidation of natural products is a cornerstone of phytochemistry and drug discovery. Steroidal saponins, a diverse class of glycosides, present a significant analytical challenge due to their complex, multi-ring structures and attached sugar moieties. This guide provides an in-depth, methodology-focused walkthrough for the complete structural characterization of a specific spirostanol saponin, (3β,25R)-17-Hydroxyspirost-5-en-3-yl β-D-glucopyranoside. It is intended for researchers, chemists, and drug development professionals, offering a logical, synergistic workflow that integrates mass spectrometry and advanced one- and two-dimensional nuclear magnetic resonance (NMR) techniques.

Introduction and Strategic Overview

(3β,25R)-17-Hydroxyspirost-5-en-3-yl β-D-glucopyranoside is a steroidal saponin featuring a spirostanol aglycone linked to a single glucose unit. The aglycone is a derivative of the common sapogenin, diosgenin, with an additional hydroxyl group at the C-17 position. Such compounds are of interest for their potential pharmacological activities. The definitive determination of their structure is a prerequisite for any further investigation into their biological function and for ensuring intellectual property claims.

The structural elucidation process is not a linear application of techniques but a holistic and self-validating workflow. Each piece of data must corroborate the others, from the molecular formula derived from mass spectrometry to the intricate bonding network revealed by NMR. Our strategy relies on the synergistic use of High-Resolution Mass Spectrometry (HRMS) to establish the molecular formula and a suite of NMR experiments to piece together the molecular puzzle atom by atom.

The overall workflow is visualized below. This process begins with obtaining a pure sample and determining its fundamental molecular formula, followed by a deep dive into its covalent structure and stereochemistry using a powerful combination of NMR techniques.

Caption: A logical workflow for natural product structural elucidation.

Mass Spectrometry: Defining the Elemental Composition

Rationale: The first critical step is to determine the exact molecular weight and, from that, the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺). The high resolution of the mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) provides a mass measurement with enough accuracy to definitively determine the elemental composition.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or LTQ-Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: ESI(+)

-

Capillary Voltage: 3.5–4.5 kV

-

Scan Range: m/z 100–1500

-

Source Temperature: 100–120 °C

-

Sheath Gas (N₂): As per instrument recommendation.

-

-

Data Analysis: Identify the pseudomolecular ion peak (e.g., [M+Na]⁺). Use the instrument's software to calculate the elemental composition based on the exact mass.

Data Interpretation: For (3β,25R)-17-Hydroxyspirost-5-en-3-yl β-D-glucopyranoside, the expected molecular formula is C₃₃H₅₂O₉. An HR-ESI-MS experiment would likely show a prominent sodium adduct ion [M+Na]⁺. The measured exact mass should be compared to the theoretical mass to confirm the formula.

-

Theoretical Mass [C₃₃H₅₂O₉+Na]⁺: 615.3456

-

Observed Mass: An observed m/z of 615.3458 (within a 5 ppm error margin) would strongly validate the proposed molecular formula.

Fragmentation analysis (MS/MS) can further support the structure by showing a characteristic loss of the sugar moiety (162 Da for a hexose like glucose), yielding a fragment corresponding to the protonated aglycone.[1][3]

NMR Spectroscopy: Assembling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[4][5] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and reveals the connectivity between them.[6][7]

One-Dimensional (1D) NMR: The Foundational Spectrum

Rationale: ¹H NMR provides information on the number and type of protons, while ¹³C NMR (with DEPT variations) reveals the number of carbons and classifies them as CH₃, CH₂, CH, or quaternary (C). These initial spectra provide the fundamental building blocks for the structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5–10 mg of the pure compound in ~0.6 mL of a deuterated solvent (Pyridine-d₅ is excellent for saponins due to its solubilizing power and ability to resolve hydroxyl protons).

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) is recommended for optimal signal dispersion.[4]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

Data Interpretation: Key signals to identify in the 1D spectra include:

-

Anomeric Proton (¹H): A characteristic downfield doublet around δ 4.8-5.2 ppm, indicating the proton on C-1' of the glucose. The coupling constant (J ≈ 7-8 Hz) confirms a β-anomeric configuration.[8][9]

-

Olefinic Proton (¹H): A signal around δ 5.3-5.5 ppm, corresponding to the H-6 proton on the C5-C6 double bond.

-

Aglycone Methyls (¹H): Sharp singlets for the angular methyls (H₃-18, H₃-19) and doublets for other methyls (H₃-21, H₃-27).

-

Spiroketal Carbon (¹³C): A key signal around δ 109-110 ppm for the C-22 spiroketal carbon, characteristic of spirostanol saponins.[10]

-

Anomeric Carbon (¹³C): A signal around δ 100-105 ppm for C-1' of the glucose.

Two-Dimensional (2D) NMR: Connecting the Dots

Rationale: 2D NMR experiments reveal correlations between nuclei, allowing us to trace the bonding network through the entire molecule.[11]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting fragments and identifying the glycosylation site.[12][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining relative stereochemistry.

Integrated Data Analysis:

-

Assemble the Aglycone: Starting from well-defined signals like the olefinic H-6, use COSY to "walk" along the proton spin systems of the steroid rings. Use the HSQC spectrum to assign the corresponding carbons for each proton. Use HMBC correlations from the angular methyl protons (H₃-18 and H₃-19) to nearby quaternary carbons to link the different ring fragments together.[9]

-

Identify the Sugar: Use COSY starting from the anomeric proton (H-1') to trace the connectivity through H-2', H-3', H-4', H-5', and H₂-6' of the glucose unit. Assign the corresponding carbons via HSQC.

-

Pinpoint the Glycosidic Linkage: This is the most critical step in characterizing a saponin. A long-range HMBC correlation between the anomeric proton of the glucose (H-1') and a carbon in the aglycone definitively establishes the point of attachment. For this molecule, a clear cross-peak between H-1' (δ ~4.9 ppm) and C-3 of the aglycone (δ ~78 ppm) is expected.[12][13] This three-bond correlation (³JCH) is unambiguous proof of the C-3 glycosylation site.

References

- 1. Characterization and Comparison of Steroidal Glycosides from Polygonatum Species by High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry [mdpi.com]

- 2. (PDF) Mass Spectrometry Study of Plant Steroid Glycosides [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NMR Spectroscopy in Natural Product Structure Elucidation | Molecules | MDPI [mdpi.com]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Potential of Ophiopogon japonicus Saponins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogon japonicus (Thunb.) Ker-Gawl, commonly known as Maidong, is a perennial herb with a rich history in traditional East Asian medicine.[1][2] Its tuberous roots, Ophiopogonis Radix, are particularly valued for their therapeutic properties. Modern phytochemical research has identified steroidal saponins as one of the primary bioactive constituents responsible for the diverse pharmacological activities of this plant.[1][3][4][5] This technical guide provides an in-depth exploration of the pharmacological potential of Ophiopogon japonicus saponins, synthesizing current scientific evidence and offering insights for future drug discovery and development. We will delve into the cardiovascular, anti-inflammatory, anticancer, and neuroprotective effects of these compounds, elucidating the underlying molecular mechanisms and presenting relevant experimental methodologies.

Introduction to Ophiopogon japonicus and its Saponins

Ophiopogon japonicus has been utilized for centuries in Traditional Chinese Medicine to treat a variety of ailments, including cough, sore throat, constipation, and insomnia.[1] Pharmacological studies have confirmed its broad spectrum of biological activities, such as immunomodulation, anti-diabetes, cardiovascular protection, anti-oxidation, and anti-cancer effects.[1][6] Among the various phytochemicals present, which include homoisoflavonoids, polysaccharides, and organic acids, the steroidal saponins have garnered significant attention from the scientific community.[1][4][5][7]

These saponins are glycosides with a steroidal aglycone backbone.[8] The structural diversity of these compounds, arising from different aglycones and sugar moieties, contributes to their wide range of biological actions.[8] Key identified saponins from Ophiopogon japonicus include Ophiopogonin B, Ophiopogonin D, Ophiopogonin D', and Ruscogenin, each demonstrating distinct pharmacological profiles.[2][3][9]

Cardiovascular Protective Effects

A substantial body of evidence supports the cardioprotective potential of Ophiopogon japonicus saponins. These compounds have shown efficacy in models of myocardial ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.[3][10][11]

Mechanisms of Cardioprotection

The cardioprotective effects of these saponins are multifactorial, primarily involving the mitigation of oxidative stress and inflammation.

-

Antioxidant Activity: Saponins from Ophiopogon japonicus enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3][10] This leads to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[3][10] Ophiopogonin D, for example, has been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide-induced injury by restoring cellular antioxidative capacity.[12]

-

Anti-inflammatory Effects: Chronic inflammation is a key contributor to cardiovascular disease pathogenesis.[3] Ophiopogon japonicus saponins can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][10] This anti-inflammatory action is partly mediated through the inhibition of signaling pathways like the p38 MAPK pathway.[3][10]

Experimental Workflow for Evaluating Cardioprotective Effects

A common in vivo model to assess cardioprotection involves inducing chronic heart failure in rats with doxorubicin.

Caption: Workflow for in vivo evaluation of cardioprotective effects.

Quantitative Data Summary

| Parameter | CHF Group | CHF + SOJ (100 mg/kg) |

| Hemodynamics | ||

| LVESP (mmHg) | ↓ 17.77% | ↑ 16.40% |

| +dP/dtmax (mmHg/s) | ↓ 44.05% | ↑ 43.56% |

| -dP/dtmax (mmHg/s) | ↓ 41.93% | ↑ 50.00% |

| LVEDP (mmHg) | ↑ 203.95% | ↓ 37.29% |

| Oxidative Stress | ||

| SOD activity | ↓ 34.97% | ↑ 37.98% |

| GSH-Px activity | ↓ 32.16% | ↑ 27.59% |

| CAT activity | ↓ 61.61% | ↑ 121.59% |

| MDA content | ↑ 141.09% | ↓ 48.16% |

| Inflammation | ||

| TNF-α (pg/mg protein) | Increased | 110.02 ± 6.96 |

| IL-6 (pg/mg protein) | Increased | 154.41 ± 7.72 |

| IL-1β (pg/mg protein) | Increased | 39.39 ± 5.27 |

| CHF: Chronic Heart Failure; SOJ: Saponins from Ophiopogon japonicus. Data adapted from[3]. |

Anti-inflammatory Properties

The anti-inflammatory activity of Ophiopogon japonicus saponins is a cornerstone of their therapeutic potential, extending beyond cardiovascular applications.[2][13]

Molecular Mechanisms of Anti-inflammatory Action

These saponins modulate key inflammatory pathways to exert their effects.

-

Inhibition of Inflammatory Mediators: Compounds like ruscogenin and ophiopogonin D have been shown to suppress the production of nitric oxide (NO) and other inflammatory mediators in activated immune cells.[2]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are often attributed to the inhibition of critical signaling pathways that regulate inflammatory responses, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][14] For instance, certain compounds from O. japonicus have been found to inhibit the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[13]

Caption: Inhibition of inflammatory signaling pathways by O. japonicus saponins.

Anticancer Potential

Emerging research has highlighted the potential of Ophiopogon japonicus saponins as anticancer agents.[1][6] Several in vitro and in vivo studies have demonstrated their ability to inhibit tumor growth and metastasis in various cancer cell lines.[4][6]

Mechanisms of Anticancer Activity

The anticancer effects of these saponins are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.[6]

-

Cytotoxicity: Novel steroidal saponins isolated from the roots of Ophiopogon japonicus have exhibited cytotoxic activities against various cancer cell lines, including MDA-MB-435 (melanoma), HepG2 (hepatocellular carcinoma), and A549 (lung cancer).[1][15]

-

Induction of Apoptosis: Ophiopogonin D has been shown to inhibit tumor growth in non-small cell lung carcinoma models by inducing apoptosis.[4]

-

Metabolic Reprogramming: Recent metabolomics studies have suggested that Ophiopogon japonicus extracts can exert their anticancer effects by modulating cellular metabolism, particularly glycerophospholipid, ether lipid, and glutathione metabolism in lung cancer cells.[4]

Experimental Protocol for Assessing In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isolated saponins for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Neuroprotective Effects

Recent studies have begun to uncover the neuroprotective potential of Ophiopogon japonicus saponins, suggesting their utility in the context of neurodegenerative diseases.[8][16][17][18]

Mechanisms of Neuroprotection

The neuroprotective actions of these saponins are linked to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[8]

-

Neuritogenic Activity: A newly isolated steroidal saponin from Ophiopogon japonicus has demonstrated significant neuritogenic activity in PC12 cells, suggesting a role in promoting neuronal growth and differentiation.[16]

-

Anti-aging and Antioxidant Effects: Nolinospiroside F, a steroidal saponin from O. japonicus, has been shown to extend the replicative lifespan of yeast.[19] This anti-aging effect is associated with its ability to increase the expression of antioxidant genes (SOD1 and SOD2) and reduce oxidative stress.[19]

Extraction, Isolation, and Analysis of Saponins

The efficient extraction and analysis of saponins are crucial for research and development.

Extraction and Isolation

-

Extraction: Ultrasonic-assisted extraction with solvents like 75% ethanol is a common method for obtaining crude extracts of saponins from the roots of Ophiopogon japonicus.[1][20] Ionic liquid-based ultrasonic extraction has also been explored as a more environmentally friendly alternative.[21]

-

Purification: Macroporous adsorption resins, such as XAD-7HP, are effective for the enrichment and preliminary purification of total steroidal saponins.[22][23] Further separation and purification can be achieved using column chromatography (silica gel, ODS) and preparative high-performance liquid chromatography (HPLC).[23]

Analytical Techniques

-

HPLC-MS/ELSD: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or an evaporative light scattering detector (HPLC-ELSD) are powerful techniques for the qualitative and quantitative analysis of steroidal saponins.[24][25][26] These methods allow for the simultaneous determination of multiple saponins in complex extracts.[24][25]

Future Directions and Conclusion

The steroidal saponins from Ophiopogon japonicus represent a promising class of natural products with significant pharmacological potential. Their multifaceted mechanisms of action, encompassing cardiovascular protection, anti-inflammatory, anticancer, and neuroprotective effects, make them attractive candidates for drug development.

Future research should focus on:

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by individual saponins.

-

Pharmacokinetics and Bioavailability: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

-

Clinical Trials: Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of Ophiopogon japonicus saponins in humans.

-

Synergistic Effects: Investigating the potential synergistic interactions between different saponins and other phytochemicals present in Ophiopogon japonicus.

References

- 1. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12363A [pubs.rsc.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saponins in Chinese Herbal Medicine Exerts Protection in Myocardial Ischemia–Reperfusion Injury: Possible Mechanism and Target Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. New neuritogenic steroidal saponin from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Saponins of Panax japonicus Confer Neuroprotection against Brain Aging through Mitochondrial Related Oxidative Stress and Autophagy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of saponins on neurodegenerative diseases (2023) | Md. Tanvir Kabir [scispace.com]

- 19. A Steroidal Saponin from Ophiopogon japonicus Extends the Lifespan of Yeast via the Pathway Involved in SOD and UTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Spirostanol Glycosides

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of spirostanol glycosides. It emphasizes the rationale behind experimental choices, ensuring a robust and self-validating screening process.

Introduction: The Therapeutic Potential of Spirostanol Glycosides

Spirostanol glycosides, a class of naturally occurring steroidal saponins, have garnered significant attention in oncological research.[1][2][3][4] These compounds, characterized by a spiroketal moiety, are found in a variety of medicinal plants and have demonstrated a range of biological activities, including potent antitumor effects.[1][2][3][4][5] In vitro studies have revealed their cytotoxic activities against a spectrum of tumor cell lines, such as those from lung, breast, liver, and leukemia cancers.[1][6][7][8] The mechanisms underlying their anticancer potential are diverse and can involve the induction of apoptosis, cell cycle arrest, and autophagy.[1][2] Given their promising bioactivity, a systematic and reliable preliminary cytotoxicity screening is the foundational step in identifying lead compounds for further drug development.

The Cornerstone of Screening: Principles of In Vitro Cytotoxicity Assays

The initial evaluation of a compound's anticancer potential hinges on in vitro cytotoxicity assays.[9][10] These assays are designed to determine the concentration at which a substance induces cell death, providing a critical measure of its potency.[9][11] The primary goal is to identify compounds that exhibit selective cytotoxicity towards cancer cells while minimizing harm to normal, healthy cells. A variety of assays are available, each interrogating different cellular parameters to assess viability and cytotoxicity.[12][13][14] It is crucial to understand that no single assay is universally superior; the choice of method should be guided by the specific research question and the anticipated mechanism of action of the test compounds.[12] For a comprehensive initial screening, employing a battery of 2-3 different assays that measure distinct cellular activities is often recommended to obtain a more complete picture of a compound's effects.[12]

Strategic Selection of Cytotoxicity Assays

For the preliminary screening of spirostanol glycosides, a multi-faceted approach is recommended. This typically involves assays that measure metabolic activity, membrane integrity, and cell proliferation.

Metabolic Activity Assays: A Window into Cellular Health

Metabolic assays are workhorses in cytotoxicity screening due to their simplicity, high-throughput compatibility, and cost-effectiveness. The most widely used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[9][13]

-

Principle: This colorimetric assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[9][13]

-

Causality of Choice: The MTT assay provides a rapid assessment of a compound's effect on the overall metabolic health of the cell population. A reduction in MTT conversion can indicate either cell death or a cytostatic effect (inhibition of proliferation). While it doesn't directly measure cell death, it serves as an excellent primary screen to identify "hit" compounds that warrant further investigation.

Membrane Integrity Assays: Detecting Cell Lysis

To complement metabolic assays, it is crucial to assess whether a compound induces cell death via membrane damage. The Lactate Dehydrogenase (LDH) release assay is a classic method for this purpose.[9][11]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][11] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[9][11]

-

Causality of Choice: The LDH assay provides a direct measure of cytotoxicity. When used in conjunction with the MTT assay, it can help differentiate between cytostatic and cytotoxic effects. For instance, a compound that significantly reduces MTT signal but causes minimal LDH release may be primarily cytostatic, whereas a compound that elicits a strong response in both assays is likely cytotoxic.

Experimental Design and Protocols: A Self-Validating System

A well-designed experiment with appropriate controls is the bedrock of trustworthy and reproducible results.

Compound Preparation and Solubility Considerations

Spirostanol glycosides can exhibit variable solubility in aqueous media. It is imperative to ensure complete dissolution of the compounds to obtain accurate and reproducible results.

-

Protocol:

-

Prepare a high-concentration stock solution of the spirostanol glycoside in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).

-

Determine the kinetic solubility of the compound in the final cell culture medium to avoid precipitation during the assay.[15][16] The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) and should be consistent across all treatments, including vehicle controls.

-

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the therapeutic target of interest. A panel of cell lines representing different cancer types is often used in preliminary screens.[1][17][18]

-

Considerations:

-

Relevance: Select cell lines that are relevant to the intended therapeutic application.

-

Sensitivity: Include cell lines with known sensitivities to standard chemotherapeutic agents as positive controls.

-

Normal Cell Line Control: To assess selectivity, it is highly recommended to include a non-cancerous cell line in the screening panel.[1][17]

-

Detailed Step-by-Step Methodologies

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

-